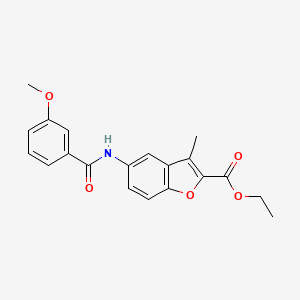

Ethyl 5-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-[(3-methoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-4-25-20(23)18-12(2)16-11-14(8-9-17(16)26-18)21-19(22)13-6-5-7-15(10-13)24-3/h5-11H,4H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAUTFDGRDXNRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic or basic conditions.

Introduction of the Methoxybenzamido Group: The methoxybenzamido group can be introduced through an amide coupling reaction between 3-methoxybenzoic acid and the benzofuran intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amide nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of Ethyl 5-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate as an anticancer agent. It has shown efficacy in inhibiting specific enzymes involved in cell proliferation.

-

Mechanism of Action: The compound appears to induce cell cycle arrest at the G1 phase, leading to reduced viability in cancer cell lines.

Case Study:

In vitro studies on breast and colon cancer cell lines demonstrated significant growth inhibition, with IC50 values in the micromolar range. Further analysis revealed that the compound modulates signaling pathways associated with cancer progression, showcasing its potential as a lead compound for drug development.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, potentially modulating pathways related to inflammation.

- Biological Activity: Research indicates that it can influence the activity of enzymes involved in inflammatory responses, suggesting therapeutic applications in treating inflammatory diseases.

This compound has been investigated for various biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Enzyme Interaction Studies: Investigations into its binding affinity with specific enzymes have shown promise in altering metabolic pathways, which could lead to therapeutic benefits.

Material Science Applications

The unique structure of this compound allows it to serve as a building block for synthesizing more complex molecules:

- Synthesis of Novel Compounds: It is utilized as an intermediate in the development of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for creating derivatives with enhanced biological activities.

Data Summary Table

Mechanism of Action

The mechanism of action of Ethyl 5-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth, proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Key Analogs from :

Ethyl 5-methoxy-3-methylbenzofuran-2-carboxylate (CAS 3710-50-7) Similarity: 0.99 Differences: Replaces the 5-(3-methoxybenzamido) group with a simpler 5-methoxy substituent.

Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate (CAS 1403564-64-6)

- Similarity : 0.95

- Differences : Substituent at position 4 (benzyloxy) instead of position 3.

- Impact : Positional isomerism affects electronic distribution on the benzofuran ring. The 4-substituted analog may exhibit distinct reactivity in electrophilic aromatic substitution or reduced steric hindrance compared to the 5-substituted target compound .

Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate (CAS 3781-69-9) Similarity: 0.95 Differences: Hydroxy group at position 4 vs. amide at position 4.

Physicochemical Properties

Spectral and Physical Data:

- IR Spectroscopy : The target compound’s amide group would show a carbonyl stretch near 1650 cm⁻¹, distinct from the ether C-O stretch (~1250 cm⁻¹) in methoxy analogs .

- NMR Spectroscopy : The 3-methoxybenzamido group would produce characteristic aromatic signals (δ 6.8–7.5 ppm for protons ortho and para to the methoxy group) and an amide proton signal (δ ~10 ppm in DMSO-d6) .

Solubility and Stability:

- The amide group in the target compound enhances water solubility compared to methoxy or benzyloxy analogs. However, it may also increase susceptibility to hydrolysis under acidic/basic conditions .

Biological Activity

Ethyl 5-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes current research findings and data regarding its synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

The synthesis typically involves the formation of the benzofuran core followed by the introduction of the methoxybenzamide group through amide coupling reactions. The regioselectivity and yield of these reactions are critical for obtaining the desired compound in sufficient purity for biological testing .

Anticancer Properties

Recent studies have shown that derivatives of benzofurans exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays indicate that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 20 | ROS generation leading to cell death |

| A549 | 18 | Disruption of mitochondrial function |

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies and Research Findings

- Study on Anticancer Effects : A study published in MDPI explored various benzofuran derivatives, including this compound, highlighting its ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups .

- Antimicrobial Testing : Research conducted by a team at a pharmaceutical institute assessed the antimicrobial properties of this compound against clinical isolates. The results confirmed its efficacy, particularly against resistant strains, suggesting potential for development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 5-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzofuran core formation, followed by acylation and esterification. For example, the acylation step introduces the 3-methoxybenzamido group using 3-methoxybenzoyl chloride under basic conditions (e.g., triethylamine in DMF). Esterification employs ethanol with a catalytic acid. Key optimizations include:

- Temperature control : Maintaining 0–5°C during acylation to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction efficiency .

- Purity monitoring : Thin-layer chromatography (TLC) and NMR track intermediate formation .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methoxy, methyl, benzamido groups) via chemical shifts and coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 410.137) .

- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (ester C=O at ~1700 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across studies?

- Methodological Answer : Contradictions often arise from assay variability or structural analogs misattributed to the parent compound. Strategies include:

- Standardized assays : Replicate activities under consistent conditions (e.g., MIC for antimicrobial testing, COX-2 inhibition for anti-inflammatory profiling) .

- Structural verification : Confirm compound identity via X-ray crystallography (e.g., SHELXL refinement ) to rule out isomer interference.

- SAR studies : Systematically modify substituents (e.g., replacing methoxy with nitro groups) to isolate activity drivers .

Q. What computational and experimental approaches elucidate the compound’s mechanism of action?

- Methodological Answer :

- Molecular docking : Predict binding to targets (e.g., bacterial DNA gyrase or TNF-α) using AutoDock Vina with crystal structures from the PDB .

- Enzyme inhibition assays : Measure IC50 values against purified enzymes (e.g., β-lactamase) via spectrophotometric kinetics .

- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy to assess membrane permeability .

Q. How can reaction yields be improved for the acylation step, which often shows variability?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance benzamido group incorporation .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving homogeneity .

- In situ monitoring : Use FT-IR or HPLC to detect intermediate consumption and terminate reactions at optimal points .

Data Analysis and Optimization

Q. What strategies resolve spectral data conflicts (e.g., NMR peak overlap) during structure elucidation?

- Methodological Answer :

- 2D NMR techniques : HSQC and HMBC correlate 1H-13C signals to assign crowded regions (e.g., benzofuran vs. benzamido protons) .

- Deuteration studies : Replace exchangeable protons (e.g., amide NH) with deuterium to simplify splitting patterns .

- Crystallographic validation : Compare experimental NMR data with DFT-calculated shifts from X-ray structures .

Q. How do researchers balance lipophilicity and solubility for in vivo studies?

- Methodological Answer :

- LogP optimization : Introduce polar groups (e.g., hydroxyl via demethylation) while monitoring partition coefficients .

- Prodrug design : Convert the ethyl ester to a water-soluble salt (e.g., sodium carboxylate) for injection .

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.